molecular formula C13H17NO3 B379907 methyl2-(pentanoylamino)benzoate

methyl2-(pentanoylamino)benzoate

Cat. No.: B379907
M. Wt: 235.28g/mol
InChI Key: OJQBRWWDOVNDPP-UHFFFAOYSA-N
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Description

Methyl 2-(pentanoylamino)benzoate is an aromatic ester derivative featuring a benzoate core substituted at the 2-position with a pentanoylamino group (CH₃(CH₂)₃CONH–). This compound combines the lipophilic properties of the pentanoyl chain with the hydrogen-bonding capacity of the amide group, making it structurally unique.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28g/mol

IUPAC Name

methyl 2-(pentanoylamino)benzoate

InChI

InChI=1S/C13H17NO3/c1-3-4-9-12(15)14-11-8-6-5-7-10(11)13(16)17-2/h5-8H,3-4,9H2,1-2H3,(H,14,15)

InChI Key

OJQBRWWDOVNDPP-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=CC=C1C(=O)OC

Canonical SMILES

CCCCC(=O)NC1=CC=CC=C1C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl2-(pentanoylamino)benzoate typically involves the esterification of 2-aminobenzoic acid with valeryl chloride, followed by methylation. The reaction is carried out under acidic conditions, often using sulfuric acid or hydrochloric acid as catalysts. The process can be summarized as follows:

    Esterification: 2-aminobenzoic acid reacts with valeryl chloride in the presence of a base such as pyridine to form 2-valerylaminobenzoic acid.

    Methylation: The resulting 2-valerylaminobenzoic acid is then treated with methanol and a strong acid catalyst to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

methyl2-(pentanoylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces substituted benzoates.

Scientific Research Applications

methyl2-(pentanoylamino)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl2-(pentanoylamino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the benzoate ring significantly influences solubility, stability, and biological activity. Key comparisons include:

Table 1: Substituent Comparison of Benzoate Derivatives
Compound Substituent Type Molecular Weight (g/mol) CAS Registry Number Key Properties/Applications
Methyl 2-(pentanoylamino)benzoate Pentanoylamino (aliphatic amide) ~251.28 Not reported Potential intermediate in drug synthesis
Methyl benzoate Methyl ester 136.15 93-58-3 Fragrance, solvent
Phenyl benzoate Phenyl ester 198.22 93-99-2 Plasticizer, polymer additive
Rizatriptan benzoate Complex heterocyclic + benzoate 391.47 Not provided Antimigraine drug with 70% oral bioavailability
Methyl 2-benzoylamino-3-oxobutanoate Benzoylamino + ketone 235.25 Not reported Precursor for heterocyclic synthesis
  • Hydrogen Bonding: The amide group in methyl 2-(pentanoylamino)benzoate allows for stronger hydrogen bonding than ester-only analogs like methyl benzoate, affecting crystallization and solubility .

Metabolic and Degradation Pathways

Microbial degradation studies on benzoate derivatives highlight the role of substituents in biodegradability:

  • Aromatic Degradation: Rhodococcus sp. CS-1 degrades benzoate derivatives via pathways enriched with genes for aromatic compound degradation (13–15% of unigenes). The pentanoylamino group may slow degradation compared to simpler benzoates (e.g., salicylic acid) due to steric hindrance or metabolic resistance .
  • Enzymatic Specificity: Benzoate 1,2-dioxygenase, a key enzyme in microbial degradation, shows varying efficiency depending on substituent bulk. Branched or long-chain substituents (e.g., pentanoylamino) may reduce enzymatic activity compared to smaller groups .

Pharmacokinetic and Pharmacological Profiles

While methyl 2-(pentanoylamino)benzoate itself lacks direct pharmacological data, comparisons with analogs provide insights:

  • Bioavailability: Unlike Rizatriptan benzoate (70% oral bioavailability), methyl 2-(pentanoylamino)benzoate’s amide group may reduce absorption due to increased hydrogen bonding and molecular weight .
  • Acid Dissociation (pKa): The pKa of benzoic acid (4.2) and salicylic acid (3.0) influences their cellular uptake. The pentanoylamino group’s electron-withdrawing effect could lower the pKa of the benzoate moiety, altering solubility and partitioning in biological systems .

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